4-fluoro-N-(3-methoxypropyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-methoxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H14FNO3S and its molecular weight is 247.28. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Biological Evaluation
- A study by Pal et al. (2003) focused on synthesizing 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, highlighting the role of fluorine substitution on the benzenesulfonamide moiety in enhancing cyclooxygenase-2 (COX-2) inhibitory activities. This research provides insight into the potential use of such compounds in anti-inflammatory pharmacology (Pal et al., 2003).
2. Photodynamic Therapy Application
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives, including those with fluorine substitutions. These compounds demonstrated potential as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their significant role in medical applications (Pişkin et al., 2020).
3. Structural Analysis and Crystallography
- Research by Rodrigues et al. (2015) examined the crystal structures of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, revealing intricate supramolecular architectures. This study aids in understanding the molecular and crystallographic characteristics of such compounds, which is crucial in material science and chemistry (Rodrigues et al., 2015).
4. Inhibitory Effects on Enzymes
- Research has demonstrated the potential of benzenesulfonamide derivatives in inhibiting enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase. These inhibitors, including those with fluorine substitutions, could be explored for various therapeutic applications, as indicated in studies by Röver et al. (1997) and Gul et al. (2016) (Röver et al., 1997); (Gul et al., 2016).
5. Novel Electrophilic Fluorinating Reagents
- Yasui et al. (2011) disclosed the development of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, highlighting its potential in improving enantioselectivity in chemical reactions. This is significant for applications in organic synthesis and pharmaceutical development (Yasui et al., 2011).
Safety and Hazards
This compound is associated with certain hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-fluoro-N-(3-methoxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOOFEUGOHZIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.